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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

Cat. No.: B079629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of directly measured

spectra for this specific compound in public databases, this guide presents estimated

spectroscopic values derived from the analysis of structurally related compounds, namely

tetrahydropyran and tetrahydropyran-2-methanol. The information herein serves as a valuable

resource for the identification, characterization, and quality control of (Tetrahydro-pyran-2-yl)-
acetic acid in research and development settings.

Spectroscopic Data Summary
The following tables summarize the estimated quantitative spectroscopic data for (Tetrahydro-
pyran-2-yl)-acetic acid. These estimations are based on established principles of

spectroscopy and data from analogous structures.

Table 1: Estimated ¹H NMR Spectroscopic Data
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Protons
Estimated
Chemical Shift
(ppm)

Multiplicity
Estimated
Coupling Constant
(J)

H-2 3.8 - 4.0 m -

H-6 (axial) 3.4 - 3.6 m -

H-6 (equatorial) 3.9 - 4.1 m -

-CH₂-COOH 2.4 - 2.6 d ~6-7 Hz

Ring CH₂ (H-3, H-4,

H-5)
1.4 - 1.8 m -

-COOH 10 - 12 br s -

Table 2: Estimated ¹³C NMR Spectroscopic Data

Carbon Estimated Chemical Shift (ppm)

C=O 175 - 180

C-2 75 - 80

C-6 68 - 72

-CH₂-COOH 40 - 45

C-3, C-4, C-5 20 - 35

Table 3: Estimated Infrared (IR) Spectroscopy Data
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Functional Group
Estimated Absorption
Range (cm⁻¹)

Bond

Carboxylic Acid O-H 2500 - 3300 (broad) O-H stretch

Carboxylic Acid C=O 1700 - 1725 C=O stretch

C-O-C (ether) 1080 - 1150 C-O stretch

C-H (alkane) 2850 - 2960 C-H stretch

Table 4: Estimated Mass Spectrometry (MS) Data

Parameter Estimated Value

Molecular Ion (M⁺) m/z 144

Key Fragment Ions
m/z 85 (loss of -CH₂COOH), m/z 99 (loss of -

COOH)

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

compound such as (Tetrahydro-pyran-2-yl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified (Tetrahydro-pyran-2-yl)-acetic acid
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a

standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the

compound and the desired resolution of exchangeable protons (like the carboxylic acid

proton).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and

a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon

environments.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

For solution samples: Dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CHCl₃). The concentration should be

approximately 1-5% (w/v).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Place the sample in the spectrometer and record the sample spectrum.
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The instrument will automatically subtract the background spectrum from the sample

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of

4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. This technique is

particularly useful for observing the molecular ion with minimal fragmentation.

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas

chromatography) into the high-vacuum source where it is bombarded with a high-energy

electron beam. This method typically induces fragmentation, providing structural

information.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the

compound (e.g., m/z 50-500).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

(Tetrahydro-pyran-2-yl)-acetic acid.
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Caption: Workflow for the spectroscopic analysis of (Tetrahydro-pyran-2-yl)-acetic acid.
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Caption: Logical relationships between spectroscopic data and structural information.
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To cite this document: BenchChem. [Spectroscopic Profile of (Tetrahydro-pyran-2-yl)-acetic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079629#spectroscopic-data-of-tetrahydro-pyran-2-yl-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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